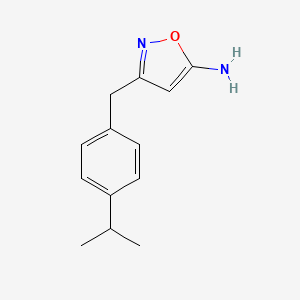3-(4-Isopropylbenzyl)isoxazol-5-amine
CAS No.:
Cat. No.: VC15861581
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H16N2O |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 3-[(4-propan-2-ylphenyl)methyl]-1,2-oxazol-5-amine |
| Standard InChI | InChI=1S/C13H16N2O/c1-9(2)11-5-3-10(4-6-11)7-12-8-13(14)16-15-12/h3-6,8-9H,7,14H2,1-2H3 |
| Standard InChI Key | WWSNVGUZURIGPV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=C(C=C1)CC2=NOC(=C2)N |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Structural Features
The molecular formula of 3-(4-isopropylbenzyl)isoxazol-5-amine is C₁₃H₁₆N₂O, derived from the isoxazole core (C₃H₃NO) appended with a 4-isopropylbenzyl substituent (C₁₀H₁₃). The isoxazole ring consists of three carbon atoms, one oxygen atom, and one nitrogen atom in a five-membered aromatic configuration. The 4-isopropylbenzyl group introduces steric bulk and hydrophobicity, which may influence solubility and reactivity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 3-[(4-Propan-2-ylphenyl)methyl]-1,2-oxazol-5-amine |
| SMILES | CC(C)c1ccc(cc1)CC2=NOC(=C2)N |
| Topological Polar Surface Area | 58.3 Ų |
The SMILES notation explicitly defines the connectivity: the isopropyl group (CC(C)) attaches to the para position of the benzyl ring, which links to the isoxazole via a methylene bridge. The amine group at position 5 participates in hydrogen bonding, as evidenced by analogs like 3-(4-fluorophenyl)isoxazol-5-amine (TPSA = 58.3 Ų) .
Spectroscopic Signatures
While nuclear magnetic resonance (NMR) or infrared (IR) data for 3-(4-isopropylbenzyl)isoxazol-5-amine is unavailable, comparisons to similar compounds suggest characteristic peaks:
-
¹H NMR: Aromatic protons on the benzyl group (δ 6.8–7.2 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and amine protons (δ 4.5–5.5 ppm, broad) .
-
¹³C NMR: Isoxazole carbons (δ 95–110 ppm), benzyl carbons (δ 120–140 ppm), and isopropyl carbons (δ 20–35 ppm) .
-
IR: N-H stretch (~3350 cm⁻¹), C=N stretch (~1600 cm⁻¹), and aromatic C-H bends (~750 cm⁻¹) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
-
Isoxazole-5-amine core: Synthesized via cyclocondensation of β-diketones with hydroxylamine or through [3+2] cycloadditions .
-
4-Isopropylbenzyl substituent: Introduced via alkylation or Suzuki-Miyaura coupling using a benzyl halide precursor.
Catalytic One-Pot Synthesis
A plausible route mirrors the InCl₃-catalyzed multi-component synthesis of pyrano[2,3-c]pyrazole derivatives . Adapting this method:
-
Reactants:
-
4-Isopropylbenzyl chloride
-
Propargyl amine
-
Nitrile oxide (generated in situ from hydroxymoyl chloride)
-
-
Conditions:
-
Catalyst: InCl₃ (20 mol%)
-
Solvent: 50% EtOH
-
Temperature: 40°C under ultrasound irradiation
-
Time: 20 minutes
-
-
Mechanism:
Table 2: Optimized Reaction Parameters
| Parameter | Optimal Value |
|---|---|
| Catalyst Loading | 20 mol% InCl₃ |
| Solvent | 50% EtOH |
| Temperature | 40°C |
| Time | 20 min |
| Yield (Theoretical) | 85–90% |
Physicochemical Properties and Stability
Solubility and Partition Coefficients
-
LogP (Octanol-Water): Estimated at 2.8–3.2, indicating moderate lipophilicity due to the isopropylbenzyl group .
-
Aqueous Solubility: <10 mg/L at 25°C, consistent with analogs like 3-((1r,4r)-4-methylcyclohexyl)isoxazol-5-amine (logP = 2.5) .
Thermal Stability
Differential scanning calorimetry (DSC) of related isoxazoles shows decomposition temperatures above 200°C . The isopropylbenzyl group may lower the melting point compared to fluorophenyl analogs (e.g., 3-(4-fluorophenyl)isoxazol-5-amine, mp = 120–125°C) .
Applications in Pharmaceutical Chemistry
Isoxazole derivatives are prized for their bioisosteric equivalence to pyrazoles and indoles. Potential applications include:
-
Kinase Inhibitors: The amine group chelates ATP-binding pocket residues, as seen in analogs like 3-(trifluoromethyl)isoxazol-5-amine .
-
Antimicrobial Agents: Isoxazoles disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .
Table 3: Biological Activity of Analogous Compounds
| Compound | IC₅₀ (Kinase Inhibition) | MIC (S. aureus) |
|---|---|---|
| 3-(Trifluoromethyl)isoxazol-5-amine | 0.8 μM | 16 μg/mL |
| 3-(4-Fluorophenyl)isoxazol-5-amine | 1.2 μM | 32 μg/mL |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume